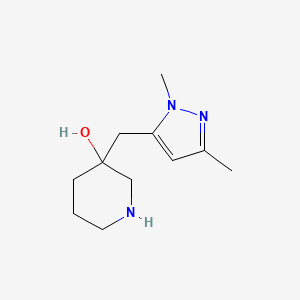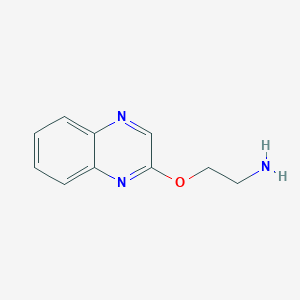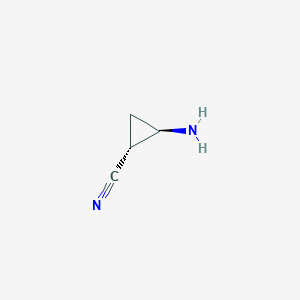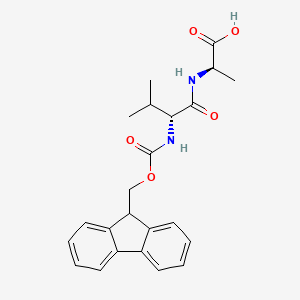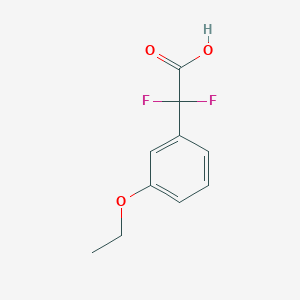
(S)-2-Isothiocyanato-3-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Isothiocyanato-3-methoxypropanoic acid is an organic compound characterized by the presence of an isothiocyanate group, a methoxy group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-isothiocyanato-3-methoxypropanoic acid typically involves the reaction of (S)-3-methoxy-2-aminopropanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-3-methoxy-2-aminopropanoic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Isothiocyanato-3-methoxypropanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
(S)-2-Isothiocyanato-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
(S)-2-Isothiocyanato-3-methoxypropanoic acid can be compared with other isothiocyanate-containing compounds such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness:
- Structural Features: The presence of a methoxy group and a carboxylic acid group in this compound distinguishes it from other isothiocyanates.
- Reactivity: The compound’s unique structure influences its reactivity and interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Phenyl isothiocyanate: Commonly used in organic synthesis and as a reagent in protein sequencing.
- Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
- Benzyl isothiocyanate: Studied for its anti-cancer properties and presence in cruciferous vegetables.
Eigenschaften
Molekularformel |
C5H7NO3S |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
(2S)-2-isothiocyanato-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H7NO3S/c1-9-2-4(5(7)8)6-3-10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
DUANGAWTJTZCTP-BYPYZUCNSA-N |
Isomerische SMILES |
COC[C@@H](C(=O)O)N=C=S |
Kanonische SMILES |
COCC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


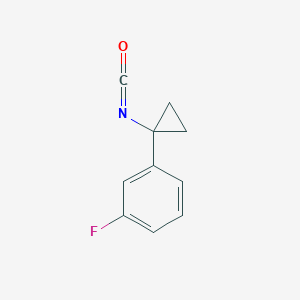
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)

